[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid
Description
[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid is a heterocyclic compound featuring a piperidine ring (6-membered nitrogen-containing ring) substituted with a methyl group at the 1-position and a cyclopropylmethylamino-acetic acid moiety at the 3-position. Its IUPAC name reflects its structural complexity: the cyclopropyl group is linked via a methylene bridge to the piperidine ring, which itself is modified with a methyl group. This compound is categorized under 6-membered heterocycles and was previously listed by CymitQuimica (Ref: 10-F082457), though it is currently discontinued .
Structure
3D Structure
Properties
IUPAC Name |
2-[cyclopropyl-[(1-methylpiperidin-3-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-13-6-2-3-10(7-13)8-14(9-12(15)16)11-4-5-11/h10-11H,2-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFJJKTZDONHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192575 | |
| Record name | Glycine, N-cyclopropyl-N-[(1-methyl-3-piperidinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353964-62-1 | |
| Record name | Glycine, N-cyclopropyl-N-[(1-methyl-3-piperidinyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353964-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-cyclopropyl-N-[(1-methyl-3-piperidinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid, a compound with a unique structural configuration, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a cyclopropyl group linked to a 1-methyl-piperidine moiety and an amino-acetic acid functional group. The synthesis typically involves multi-step processes starting from readily available precursors, utilizing methods such as cyclopropanation followed by functional group transformations. These synthetic routes are crucial for achieving high yield and purity in industrial settings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyclopropyl group enhances binding affinity and selectivity towards enzymes or receptors by imposing conformational constraints. The piperidine ring can engage with hydrophobic pockets in target proteins, while the amino-acetic acid moiety facilitates hydrogen bonding with active site residues.
1. Cancer Therapy
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin . The structural characteristics of the compound allow it to effectively engage with cancer cell receptors, promoting anti-tumor activity.
2. Neurodegenerative Diseases
Another significant area of research involves its application in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar piperidine structures have been identified as dual inhibitors of cholinesterase and beta-secretase enzymes, which are crucial in the pathophysiology of Alzheimer's disease . The ability of this compound to modulate these pathways suggests it may also possess neuroprotective properties.
Case Studies
A comprehensive study evaluated the ADME (absorption, distribution, metabolism, and excretion) profiles of various analogues of this compound. Molecular docking simulations indicated strong interactions with key residues in acetylcholinesterase (AChE), suggesting potential for use in cognitive enhancement therapies .
Table of Biological Activities
Comparison with Similar Compounds
Structural Overview of Comparable Compounds
The compound is compared to three structurally related analogs (Table 1):
Key Structural Differences and Implications
Heterocycle Core: The target compound and two analogs (Entries 3 and 4) feature a piperidine ring, while Entry 2 uses a pyrrolidine ring (5-membered).
Substituent on Heterocycle Nitrogen :
- The methyl group in the target compound contrasts with acetyl groups in analogs (Entries 2–4). Acetyl substituents increase polarity and may influence solubility or metabolic stability. For example, Entry 3’s acetyl-pyrrolidine derivative (C13H19N2O3) has a higher oxygen content, likely enhancing hydrophilicity .
Amino Acid Side Chain Modifications: Replacement of cyclopropyl with isopropyl (Entry 4) reduces steric hindrance but may decrease metabolic resistance due to reduced ring strain . Stereochemistry: Entry 3 specifies an (R)-configuration, which could enhance target selectivity in chiral environments, though pharmacological data are absent in the evidence .
Availability and Commercial Status
The discontinuation may reflect synthesis challenges (e.g., cyclopropane ring stability) or niche demand .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid, and how can reaction efficiency be optimized?
- Methodology :
- Stepwise synthesis : Begin with functionalization of the piperidine core (e.g., 1-methyl-piperidin-3-ylmethanol), followed by cyclopropane ring formation via [2+1] cycloaddition or alkylation strategies .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent side reactions during cyclopropane introduction .
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water) .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical workflow :
- NMR : Use - and -NMR to verify cyclopropyl ring protons (δ ~0.5–1.5 ppm) and acetic acid carboxylate (δ ~170–175 ppm) .
- Mass spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H] and rule out impurities .
- X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .
Q. What in vitro assays are appropriate for initial biological activity screening?
- Priority assays :
- Receptor binding : Screen against GPCRs (e.g., histamine or muscarinic receptors) due to structural similarity to piperidine-based ligands .
- Enzyme inhibition : Test acetylcholinesterase (AChE) activity using Ellman’s method, given the acetic acid moiety’s potential interaction with catalytic sites .
Advanced Research Questions
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the cyclopropyl and piperidine moieties?
- Experimental design :
- Systematic substitution : Synthesize analogs with varied cyclopropyl substituents (e.g., methyl, halogen) and piperidine N-methylation alternatives .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., AChE), prioritizing residues within 4 Å of the cyclopropyl group .
- Data validation : Compare in silico predictions with experimental IC values from dose-response assays .
Q. How can researchers resolve discrepancies in metabolic stability data across different assay conditions?
- Troubleshooting strategies :
- Liver microsomes : Normalize results using control compounds (e.g., verapamil) and account for interspecies variability (human vs. rodent CYP450 isoforms) .
- LC-MS/MS quantification : Monitor degradation products (e.g., piperidine ring oxidation) with MRM transitions specific to predicted metabolites .
- pH-dependent stability : Assess compound integrity in simulated gastric/intestinal fluids (pH 1.2–6.8) to identify labile functional groups .
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining target affinity?
- Structural modifications :
- LogP adjustment : Introduce polar groups (e.g., hydroxyl, carboxylate) to improve aqueous solubility without disrupting cyclopropyl-protein interactions .
- Prodrug design : Mask the acetic acid moiety as an ethyl ester to enhance membrane permeability, with enzymatic cleavage studies in plasma .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction and correlate with in vivo efficacy .
Data Contradiction Analysis
Q. How to address conflicting results in cyclopropane ring stability under acidic vs. basic conditions?
- Hypothesis testing :
- Controlled degradation studies : Expose the compound to HCl (0.1 M, pH 1) and NaOH (0.1 M, pH 13) at 37°C for 24 hours. Monitor ring opening via -NMR shifts (cyclopropane proton disappearance) .
- Mechanistic insight : Cyclopropane strain may increase susceptibility to nucleophilic attack in basic media, while protonation in acidic conditions stabilizes the ring .
Q. Why do computational models predict high target affinity but in vitro assays show weak activity?
- Root-cause analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
